molecular formula C27H24ClN3OS B395332 (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B395332
M. Wt: 474g/mol
InChI Key: YFEMQANTZKOQFD-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-benzhydrylpiperazine with a thiazole derivative under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-benzhydrylpiperidino)methylidene]malonate
  • 2-(4-benzhydrylpiperazino)pyrimidine

Uniqueness

What sets (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C27H24ClN3OS

Molecular Weight

474g/mol

IUPAC Name

(5Z)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C27H24ClN3OS/c28-23-13-11-20(12-14-23)19-24-26(32)29-27(33-24)31-17-15-30(16-18-31)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,25H,15-18H2/b24-19-

InChI Key

YFEMQANTZKOQFD-CLCOLTQESA-N

SMILES

C1CN(CCN1C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)C(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1CN(CCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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